Cas no 3471-31-6 (2-(5-Methoxy-1H-indol-3-yl)acetic acid)

2-(5-Methoxy-1H-indol-3-yl)acetic acid structure
3471-31-6 structure
Product Name:2-(5-Methoxy-1H-indol-3-yl)acetic acid
CAS No:3471-31-6
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD00005638
CID:44197
PubChem ID:24896651
Update Time:2025-11-02

2-(5-Methoxy-1H-indol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxyindole-3-acetic acid
    • 5-methoxyindol-3-ylacetic acid
    • 2-(5-Methoxy-1H-indol-3-yl)acetic acid
    • 5-METHOXY-3-INDOLEACETIC ACID
    • 2-(5-Methoxy-3-indolyl)acetic acid
    • 5-methoxy-1H-indole-3-acetic acid
    • 5-Methoxyindoleacetate
    • 5-Methoxyindoleacetic acid
    • INDOLE-3-ACETIC ACID,5-METHOXY
    • Methoxyindoleacetic acid
    • (5-Methoxy-1H-indol-3-yl)acetic acid
    • 1H-Indole-3-acetic acid, 5-methoxy-
    • 5-Methoxyindole-3-aceticacid
    • INDOLE-3-ACETIC ACID, 5-METHOXY-
    • (5-Methoxy-1H-indol-3-yl)-acetic acid
    • COCNDHOPIHDTHK-UHFFFAOYSA-N
    • 2-(5-methoxyindol-3-yl)acetic aci
    • MSN7CK6ETH
    • FS-3050
    • Z385472506
    • COCNDHOPIHDTHK-UHFFFAOYSA-
    • EN300-39512
    • 2-(5-methoxy-1H-indol-3-yl)ethanoic acid
    • Methoxyindoleacetate
    • HY-W007566
    • AC-22684
    • 5-Methoxyindol-3-ylacetate
    • 5-Methoxy-3-indoleacetic acid, purum, >=99.0% (T)
    • PD126571
    • InChI=1/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)
    • EINECS 222-438-3
    • MLS000515791
    • 5-Methoxy-3-indoleacetic acid, 98%
    • 5-Methyloxyindole-3-acetic acid
    • FT-0620571
    • M-3474
    • M1303
    • 50907E1A-6AC8-4D4D-8DE7-DD464A7A08C2
    • AM20060864
    • A6095
    • (5-Methoxy-indol-3-yl)-acetic acid
    • CHEBI:28281
    • MYI
    • (5-methoxy-3-indolyl)acetic acid
    • UNII-MSN7CK6ETH
    • Oprea1_126132
    • (5-methoxy-3-indolyl)-acetic acid
    • SCHEMBL674415
    • (5-methoxyindol-3-yl)acetic acid
    • 5-Methoxyindole-3-acetate
    • 5-Methoxy-3-indolylacetic acid
    • 5-methoxy-indole acetate
    • 3471-31-6
    • NS00014757
    • NCGC00247046-01
    • CHEMBL85433
    • BCP27387
    • bmse000694
    • SMR000112265
    • 1H-Indole-3-aceticacid,5-methoxy-,radicalion(1+)(9CI)
    • DTXSID70188268
    • C05660
    • CS-W007566
    • HMS2267B20
    • Q6172526
    • SY030412
    • 2-(5-methoxyindole-3-yl)acetic acid
    • MFCD00005638
    • 5-METHOXY-IAA
    • AKOS005207167
    • 142396-09-6
    • Indole-3-acetic acid, 5- methoxy-
    • MLSMR
    • 1ST001717
    • DB-007074
    • STL220637
    • BBL100075
    • MDL: MFCD00005638
    • Inchi: 1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)
    • InChI Key: COCNDHOPIHDTHK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C(CC(=O)O)=CN2
    • BRN: 187161

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62.3

Experimental Properties

  • Color/Form: White solid
  • Density: 1.2235 (rough estimate)
  • Melting Point: 145-148 °C (dec.) (lit.)
  • Boiling Point: 343.88°C (rough estimate)
  • Flash Point: 223.5 °C
  • Refractive Index: 1.5130 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 62.32000
  • LogP: 1.80360
  • Solubility: Insoluble

2-(5-Methoxy-1H-indol-3-yl)acetic acid Security Information

2-(5-Methoxy-1H-indol-3-yl)acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(5-Methoxy-1H-indol-3-yl)acetic acid Pricemore >>

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2-(5-Methoxy-1H-indol-3-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:3471-31-6)2-(5-Methoxy-1H-indol-3-yl)acetic acid
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:31
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:3471-31-6)5-Methoxyindole-3-acetic Acid, ≥ 98.0%
Order Number:LE11713;LE2066
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
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Additional information on 2-(5-Methoxy-1H-indol-3-yl)acetic acid

Introduction to 2-(5-Methoxy-1H-indol-3-yl)acetic acid (CAS No. 3471-31-6)

2-(5-Methoxy-1H-indol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 3471-31-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a substituted indole core linked to an acetic acid moiety, has garnered considerable attention due to its structural versatility and potential biological activities. The presence of a methoxy group at the 5-position of the indole ring and the carboxylic acid functionality at the 2-position contributes to its unique chemical properties, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.

The indole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing indole moieties have been extensively studied for their roles in modulating various biological pathways, including neurotransmitter systems, inflammatory responses, and cancer biology. The methoxy substitution at the 5-position of the indole ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the acetic acid moiety provides a carboxylate group that can participate in hydrogen bonding interactions, further influencing the molecule's binding affinity to biological targets.

In recent years, 2-(5-Methoxy-1H-indol-3-yl)acetic acid has been explored as a key intermediate in the synthesis of more complex pharmacophores. Its structural features make it an attractive building block for designing molecules with enhanced pharmacological profiles. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are targeted by a significant portion of therapeutic drugs.

One of the most compelling aspects of 2-(5-Methoxy-1H-indol-3-yl)acetic acid is its potential application in oncology research. The indole derivative class is well-documented for its anti-proliferative and anti-inflammatory properties. Studies have indicated that compounds structurally related to this molecule can inhibit the activity of key enzymes involved in cancer cell survival and metastasis. Furthermore, the methoxy group enhances the solubility and bioavailability of indole-based drugs, making 2-(5-Methoxy-1H-indol-3-yl)acetic acid a promising candidate for further development into novel anticancer agents.

Advances in computational chemistry and molecular modeling have further facilitated the exploration of 2-(5-Methoxy-1H-indol-3-yl)acetic acid's potential applications. These tools allow researchers to predict binding interactions with target proteins with high precision, enabling the design of more effective derivatives. The carboxylic acid group at the 2-position can be modified to improve binding affinity or metabolic stability, while maintaining the core pharmacophoric features of the indole scaffold. Such modifications are crucial for optimizing drug candidates for clinical translation.

The synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions, starting from commercially available precursors such as tryptophan or indole derivatives. The introduction of the methoxy group at the 5-position can be achieved through nucleophilic aromatic substitution or other functionalization strategies. Subsequent coupling reactions with acetic acid derivatives complete the formation of the target molecule. These synthetic routes highlight the compound's accessibility and suitability for large-scale production if needed.

Recent research has also explored synthetic modifications aimed at enhancing the bioactivity of 2-(5-Methoxy-1H-indol-3-yl)acetic acid. For example, incorporating additional substituents into the indole ring or exploring different linkers between the indole and acetic acid moieties has led to novel derivatives with improved pharmacological profiles. These studies underscore the compound's potential as a versatile scaffold for drug discovery efforts.

The pharmacokinetic properties of 2-(5-Methoxy-1H-indol-3-yl)acetic acid are another area of interest. The methoxy group influences metabolic pathways, particularly those involving cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions is essential for predicting how well a drug candidate will perform in vivo and for designing molecules with improved pharmacokinetic profiles.

In conclusion, 2-(5-Methoxy-1H-indol-3-yl)acetic acid (CAS No. 3471-31-6) represents a significant compound in pharmaceutical chemistry with diverse applications in drug discovery and development. Its structural features make it an excellent scaffold for designing molecules with potential therapeutic benefits across multiple disease areas. Continued research into synthetic modifications and pharmacological evaluations will further elucidate its full potential as a pharmaceutical intermediate.

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Amadis Chemical Company Limited
(CAS:3471-31-6)2-(5-Methoxy-1H-indol-3-yl)acetic acid
A6095
Purity:99%
Quantity:25g
Price ($):303.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3471-31-6)5-Methoxyindole-3-acetic Acid, ≥ 98.0%
LE11713;LE2066
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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